Ethyl 2-(2,4,6-trichlorophenoxy)acetate
Overview
Description
It is commonly used as a selective herbicide to control broadleaf weeds in various crops, including cereals, corn, and soybeans.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4,6-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,6-trichlorophenol with ethyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature. The product is then purified through distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,4,6-trichlorophenoxyacetic acid and ethanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4,6-trichlorophenoxyacetic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(2,4,6-trichlorophenoxy)acetate has diverse applications in scientific research:
Agriculture: Used as a selective herbicide to control broadleaf weeds in crops.
Chemistry: Serves as an intermediate in the synthesis of other chemical compounds.
Biology: Utilized in studies related to plant growth regulation and herbicide resistance.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Mechanism of Action
Ethyl 2-(2,4,6-trichlorophenoxy)acetate exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of the plant. The compound targets specific molecular pathways involved in cell division and elongation, causing abnormal growth patterns .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4,6-trichlorophenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties but different chlorination pattern.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mechanism of action but fewer chlorine atoms.
Uniqueness
This compound is unique due to its specific chlorination pattern and ethyl ester group, which confer distinct chemical properties and biological activity. Its selective herbicidal action makes it particularly effective against broadleaf weeds while being safe for use in various crops .
Properties
IUPAC Name |
ethyl 2-(2,4,6-trichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSOWGMHABTJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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